molecular formula C31H26F3N7O4 B610135 PLS-123

PLS-123

カタログ番号: B610135
分子量: 617.6 g/mol
InChIキー: SMOPKEHQPPXRSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PLS-123 (C₁₇H₁₃BrN₄O; molecular weight: 369.222 g/mol) is a novel, covalent irreversible Bruton’s tyrosine kinase (BTK) inhibitor developed for the treatment of B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) . Its mechanism involves binding covalently to Cys-481 in the BTK active site, thereby blocking B-cell receptor (BCR) signaling pathways critical for tumor survival and proliferation . Preclinical studies demonstrate that this compound exhibits superior anti-proliferative activity compared to first-generation BTK inhibitors like ibrutinib, with dual inhibitory effects on BTK activation and downstream pathways (e.g., AKT/mTOR, MAPK) . Additionally, this compound attenuates chemokine-mediated lymphoma cell adhesion and migration, disrupting tumor-microenvironment interactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID24915291C38” involves multiple steps, including the formation of amide bonds and the introduction of trifluoromethyl groups. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions to ensure selective substitution.

    Amide Bond Formation: The final steps involve the formation of amide bonds through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and aromatic moieties.

    Reduction: Reduction reactions can be performed on the nitro groups, if present, to form amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

科学的研究の応用

PMID24915291C38 化合物は、科学研究において幅広い応用範囲を持っています。

    化学: 共有結合型阻害剤とその標的タンパク質との相互作用を研究するためのモデル化合物として使用されます。

    生物学: B細胞受容体シグナル伝達経路の調節における役割について調査されています。

    医学: Btkを阻害することで、自己免疫疾患や特定の種類の癌の治療のための潜在的な治療薬です。

    産業: 新規医薬品の開発や創薬研究における基準化合物として使用されています.

作用機序

PMID24915291C38 化合物の作用機序には、ブルトン型チロシンキナーゼの活性部位への共有結合が含まれます。この結合はキナーゼ活性を阻害し、B細胞の増殖と生存に不可欠な下流シグナル伝達経路をブロックします。 分子標的はBtkのATP結合部位を含み、関与する経路は主にB細胞受容体シグナル伝達に関連しています .

類似化合物:

    イブルチニブ: B細胞悪性腫瘍の治療に使用される、Btkの別の共有結合型阻害剤。

    アカラブルチニブ: 選択性が高く、オフターゲット効果が低い、第二世代のBtk阻害剤。

    ザヌブルチニブ: 良好な安全性プロファイルを持ち、Btkの持続的な阻害を提供するために設計されたBtk阻害剤。

比較:

    独自性: PMID24915291C38 化合物は、他の阻害剤と比較して、Btkに対する結合親和性と選択性を高める特定の構造修飾が独特です。 .

類似化合物との比較

Structural and Mechanistic Comparisons

Compound Key Structural Features Mechanism of Action IC₅₀ (BTK) Selectivity
PLS-123 2-Phenylpyrimidine core with acrylamide warhead; chloro substituent at C-6 position Irreversible covalent binding to BTK (Cys-481); dual inhibition of Tyr223/Tyr551 phosphorylation 1.2 nM High selectivity (>100-fold over 16 kinases)
Ibrutinib Pyrazolo[3,4-d]pyrimidine core; acrylamide group Irreversible BTK inhibition; partial off-target effects on EGFR, ITK 0.5 nM Moderate (off-target activity observed)
CGI-560 Pyrimidine core without acrylamide; substituted acyl side chains Reversible BTK inhibition; modest potency 400 nM Low (>10-fold over initial kinase panel)
Spebrutinib derivatives Diphenylpyrimidine core with C-5 chloro substituent Enhanced hydrophobicity for BTK binding; reversible inhibition 2–10 nM Moderate (varies by derivative)

Key Insights :

  • This compound’s chloro substituent at C-6 (vs. C-5 in spebrutinib derivatives) enhances hydrophobic interactions in the BTK binding pocket, improving potency .
  • Unlike ibrutinib, this compound avoids off-target inhibition of EGFR and ITK, reducing toxicity risks .
  • The acrylamide warhead in this compound enables irreversible binding, outperforming reversible inhibitors like CGI-560 in sustained pathway suppression .

Functional and Preclinical Comparisons

Parameter This compound Ibrutinib CGI-560
Anti-Proliferative Activity IC₅₀ = 0.8–1.5 μM (DLBCL/MCL cells); superior to ibrutinib in vivo IC₅₀ = 1.2–2.0 μM; efficacy limited by resistance mechanisms IC₅₀ = 5–10 μM; limited clinical potential
Downstream Pathway Inhibition >70% reduction in p-AKT, p-ERK, and p-S6 ~50% reduction in p-AKT/p-ERK; no effect on p-S6 No significant pathway inhibition
Gene Modulation Downregulates PTPN11 (oncogenic driver); unique to this compound No significant PTPN11 modulation Not reported
Synergistic Combinations Enhanced efficacy with mTOR inhibitors (e.g., everolimus) Limited synergy with standard therapies Not tested

Key Insights :

  • This compound’s dual inhibition of BTK Tyr223 and Tyr551 phosphorylation leads to apoptosis induction and sustained pathway suppression, unlike ibrutinib’s single-site inhibition .
  • In PROTAC applications, this compound-based degraders achieve 75% BTK degradation (vs. 50% for ibrutinib-based degraders), highlighting its utility in protein degradation strategies .

Clinical and Therapeutic Potential

  • Resistance Mitigation : this compound overcomes ibrutinib resistance in MCL models by downregulating PTPN11 and enhancing mTOR inhibitor synergy .
  • Safety Profile: No significant cytotoxicity observed in normal B-cells at therapeutic doses, suggesting a favorable therapeutic window .
  • Ongoing Research : this compound is being evaluated in combination therapies (e.g., CDK4/6 inhibitors) to address relapse in refractory lymphomas .

特性

分子式

C31H26F3N7O4

分子量

617.6 g/mol

IUPAC名

2-methyl-N-[2-[3-[[2-(prop-2-enoylamino)acetyl]amino]anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide

InChI

InChI=1S/C31H26F3N7O4/c1-3-26(42)35-17-27(43)38-21-8-5-9-22(13-21)41-30-36-15-24(16-37-30)40-29(45)25-14-23(11-10-18(25)2)39-28(44)19-6-4-7-20(12-19)31(32,33)34/h3-16H,1,17H2,2H3,(H,35,42)(H,38,43)(H,39,44)(H,40,45)(H,36,37,41)

InChIキー

SMOPKEHQPPXRSH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)CNC(=O)C=C

正規SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)CNC(=O)C=C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PLS-123;  PLS 123;  PLS123.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。